molecular formula C11H14O2 B1503823 2-Isopropoxy-3-methylbenzaldehyde CAS No. 532965-67-6

2-Isopropoxy-3-methylbenzaldehyde

Cat. No.: B1503823
CAS No.: 532965-67-6
M. Wt: 178.23 g/mol
InChI Key: MVYBGIGBXXPTOD-UHFFFAOYSA-N
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Description

2-Isopropoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is characterized by the presence of an isopropoxy group and a methyl group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

2-Isopropoxy-3-methylbenzaldehyde has several applications in scientific research:

Safety and Hazards

The safety data sheet for 2-Isopropoxy-3-methylbenzaldehyde indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

2-Isopropoxy-3-methylbenzaldehyde plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions suggest that this compound may influence cellular redox homeostasis and antioxidation systems. Additionally, its structural similarity to other benzaldehyde derivatives indicates potential interactions with various cellular targets, including those involved in metabolic pathways and signal transduction.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can disrupt cellular redox homeostasis, leading to oxidative stress and potential cell damage . This compound may also influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins. For example, its interaction with superoxide dismutases and glutathione reductase can alter the cellular response to oxidative stress, potentially affecting cell survival and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound can act as a redox-active agent, disrupting cellular antioxidation systems by inhibiting enzymes such as superoxide dismutases and glutathione reductase . These interactions lead to an accumulation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components and alter gene expression. Additionally, this compound may interact with other cellular targets, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but may degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and potential cellular damage. These temporal effects highlight the importance of controlling experimental conditions to accurately assess the compound’s impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exert mild oxidative stress, while higher doses can lead to significant cellular damage and toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can cause adverse effects, such as tissue damage and organ dysfunction, highlighting the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and antioxidation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in maintaining cellular redox balance . These interactions can affect metabolic flux and alter the levels of metabolites involved in antioxidation processes. Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes and proteins involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, binding to transport proteins may facilitate the movement of this compound across cellular membranes, while interactions with binding proteins can influence its distribution within the cytoplasm and organelles.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound may be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . The localization of this compound within these compartments can impact its activity and interactions with biomolecules, further modulating cellular processes and responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxybenzaldehyde
  • 3-Methylbenzaldehyde
  • 2-Methoxy-3-methylbenzaldehyde

Uniqueness

2-Isopropoxy-3-methylbenzaldehyde is unique due to the presence of both an isopropoxy group and a methyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

3-methyl-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYBGIGBXXPTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678836
Record name 3-Methyl-2-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532965-67-6
Record name 3-Methyl-2-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Stir a mixture of 3-methylsalicylaldehyde (100 g, 0.73 mol), isopropyl iodide (187 g, 1.1 mol) and K2CO3 (141 g, 1.0 mol) in DMF (400 mL) for 20 hr at room temperature. TLC shows partial reaction; thus, add more isopropyl iodide (43 g, 0.25 mol) and heat the reaction to 45° C. with stirring for an additional 10 hr. Dilute the reaction mixture with H2O (1 L) and extract the resulting mixture with EtOAc. Wash the organic layer with 0.25 M. aqueous NaOH and then with H2O. Dry over MgSO4 and evaporate the solvent to give 3-methyl-2-isopropoxybenzaldehyde, 122 g (94%); 1H-NMR (CDCl3) δ 7.7-7.1 (m, 3H), 4.2 (m, 1H), 2.3 (s, 3H), 1.4 (d. 6H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
187 g
Type
reactant
Reaction Step One
Name
Quantity
141 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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